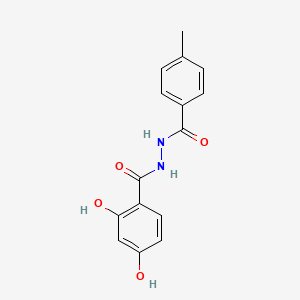
4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonyl chlorides or direct functionalization of existing sulfonamides. While the specific synthesis of 4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is not directly reported, related compounds have been synthesized through reactions involving sulfamethoxazole with aldehydes or by condensation of benzenesulfonamide with different benzoic acids, indicating a versatile approach to sulfonamide synthesis (Yıldız et al., 2010), (Sreenivasa et al., 2014).
Molecular Structure Analysis
Molecular structure characterization of sulfonamide compounds typically includes spectroscopic and crystallographic techniques. Studies have shown detailed structural information through NMR, IR, and X-ray crystallography, revealing molecular configurations, bond lengths, and angles critical for understanding the compound's physical and chemical properties (Ceylan et al., 2015), (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including hydrolysis, sulfonation, and reactions with chlorinating agents, depending on the substituents attached to the sulfonamide group. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating reagent, suggesting that derivatives of benzenesulfonamides can serve as intermediates or reagents in organic synthesis (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The supramolecular architecture, as observed through X-ray crystallography, reveals interactions like C—H⋯π and C—H⋯O hydrogen bonds, which contribute to the compound's stability and solubility characteristics (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as reactivity towards nucleophiles, electrophiles, and their behavior in acid-base reactions, are pivotal for their application in synthesis and drug design. The presence of electron-withdrawing or donating groups on the benzene ring affects the acidity of the sulfonamide hydrogen and the overall reactivity of the compound. Computational studies, including DFT calculations, provide insights into the electronic structure, helping to predict reactivity patterns and stability (Chandran et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-5-3-11(4-6-12)10-17-22(18,19)13-7-8-14(16)15(9-13)21-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGFXIVBPWXUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)


![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)